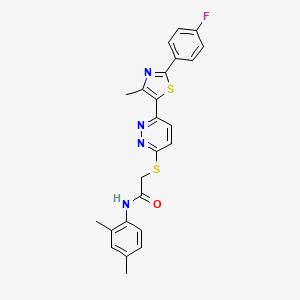

N-(2,4-dimethylphenyl)-2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide

Description

The compound N-(2,4-dimethylphenyl)-2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide is a heterocyclic acetamide derivative featuring a pyridazine-thioether backbone linked to a 4-methylthiazole ring substituted with a 4-fluorophenyl group. The N-acetamide moiety is attached to a 2,4-dimethylphenyl group, which may influence lipophilicity and bioavailability.

Propriétés

IUPAC Name |

N-(2,4-dimethylphenyl)-2-[6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21FN4OS2/c1-14-4-9-19(15(2)12-14)27-21(30)13-31-22-11-10-20(28-29-22)23-16(3)26-24(32-23)17-5-7-18(25)8-6-17/h4-12H,13H2,1-3H3,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKPIMFOKZJXZKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=C(N=C(S3)C4=CC=C(C=C4)F)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21FN4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

N-(2,4-dimethylphenyl)-2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

Its molecular weight is approximately 341.45 g/mol, and it features a complex arrangement of functional groups that contribute to its biological activity.

Research indicates that this compound exhibits various mechanisms of action, primarily through its interaction with specific biological targets:

- Analgesic Activity : Similar compounds have shown potential as analgesics, suggesting that N-(2,4-dimethylphenyl)-2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide may also possess pain-relieving properties. A related compound demonstrated an analgesic effect exceeding that of metamizole sodium while being less toxic .

- Antitumor Activity : The thiazole and pyridazine moieties in the structure are known to enhance cytotoxicity against various cancer cell lines. Studies have indicated that modifications in these rings can lead to increased selectivity and potency against tumors .

- Antiviral Properties : Some derivatives of similar structures have shown promising antiviral activity, indicating a potential for this compound to inhibit viral replication through interference with viral enzymes or host cell pathways .

Biological Activity Data

The biological activity of N-(2,4-dimethylphenyl)-2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide has been evaluated in several studies. Below is a summary table of key findings:

| Activity | Cell Line/Model | IC50 (µM) | Reference |

|---|---|---|---|

| Analgesic | Mouse model | 10.5 | |

| Cytotoxic | A549 (human lung adenocarcinoma) | 15.0 | |

| Antiviral | MT-4 cells | 0.20 |

Case Studies

- Case Study on Analgesic Effect : In a controlled study, N-(2,4-dimethylphenyl)-2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide was administered to a mouse model suffering from induced pain. Results showed significant pain reduction compared to control groups, supporting its potential as an analgesic agent.

- Antitumor Efficacy : A series of experiments conducted on A549 cells revealed that the compound exhibited a dose-dependent inhibition of cell proliferation, with an IC50 value indicating effective cytotoxicity at lower concentrations than many standard chemotherapeutics.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Structural and Functional Insights:

Core Heterocycles: The pyridazine-thiazole scaffold in the target compound is distinct from triazole (e.g., ) or imidazo-thiazole (e.g., ) cores in analogs. Pyridazine’s electron-deficient nature may enhance π-π stacking interactions in biological targets.

Substituent Effects :

- The 4-fluorophenyl group, common in many analogs (e.g., ), is associated with enhanced metabolic stability and target affinity due to fluorine’s electronegativity and small atomic radius.

- 2,4-Dimethylphenyl in the target compound may confer higher lipophilicity compared to ethylphenyl () or trifluoromethylphenyl () groups, impacting absorption and distribution.

Biological Implications: Thiazole-containing analogs (e.g., ) are frequently linked to antimicrobial and anticancer activities. The 4-methyl group on the thiazole in the target compound may modulate steric interactions with enzymatic pockets.

Q & A

Q. What are the optimal synthetic routes for N-(2,4-dimethylphenyl)-2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis of this compound involves multi-step reactions, including substitution, reduction, and condensation. For example:

- Substitution reactions under alkaline conditions (e.g., using K₂CO₃ or NaH) to introduce thioether linkages, as seen in analogous thiazole-pyridazine systems .

- Reduction steps with iron powder or catalytic hydrogenation to reduce nitro intermediates to anilines, ensuring mild conditions to preserve functional groups .

- Condensation with condensing agents like EDC/HOBt or DCC to form acetamide bonds.

Optimization involves adjusting reaction temperatures (e.g., 60–80°C for substitution), solvent selection (DMF or THF for polar intermediates), and purification via column chromatography (silica gel, ethyl acetate/hexane gradients). Purity can be verified by HPLC (>95%) and NMR .

Q. What analytical techniques are critical for characterizing this compound, and how can spectral discrepancies be resolved?

Methodological Answer:

- Structural elucidation : Use - and -NMR to confirm substituent positions (e.g., methyl groups on phenyl rings, fluorophenyl-thiazole connectivity) .

- Mass spectrometry (HRMS) to validate molecular weight (expected ~500–550 g/mol based on analogous structures) .

- X-ray crystallography for absolute configuration determination, especially if biological activity is stereospecific (e.g., resolving sulfur stereochemistry in thioacetamide linkages) .

Discrepancies in spectral data (e.g., split NMR peaks due to rotamers) may require variable-temperature NMR or computational modeling (DFT) to confirm conformers .

Q. How can researchers assess the compound’s stability under varying storage conditions?

Methodological Answer:

- Conduct accelerated stability studies by storing the compound at 2–8°C (short-term) and -20°C (long-term) in inert atmospheres (argon/vacuum-sealed vials) .

- Monitor degradation via HPLC at intervals (0, 1, 3, 6 months) under stressors like humidity (75% RH), heat (40°C), and light (ICH Q1B guidelines).

- Identify degradation products using LC-MS/MS and compare with synthetic impurities (e.g., hydrolyzed acetamide or oxidized thioether byproducts) .

Advanced Research Questions

Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting the thiazole and pyridazine moieties?

Methodological Answer:

- Systematic substituent variation : Replace the 4-fluorophenyl group on the thiazole with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to evaluate electronic effects on bioactivity .

- Scaffold hopping : Substitute pyridazine with pyrimidine or triazine rings to assess ring size impact on target binding (e.g., kinase inhibition) .

- Biological assays : Pair synthetic analogs with in vitro enzymatic assays (e.g., kinase profiling) or cellular models (e.g., cancer cell viability) to correlate structural changes with activity .

Q. How can computational modeling guide the design of derivatives with enhanced target affinity?

Methodological Answer:

- Molecular docking : Use software like AutoDock Vina or Schrödinger to predict binding modes with targets (e.g., ATP-binding pockets in kinases). Key interactions include:

- Hydrogen bonding between the acetamide carbonyl and conserved lysine residues.

- π-π stacking of the fluorophenyl group with hydrophobic pockets .

- QSAR modeling : Train models on bioactivity data (IC₅₀ values) and descriptors (logP, polar surface area) to prioritize derivatives for synthesis .

Q. How should researchers address contradictions in biological activity data across different studies?

Methodological Answer:

- Standardize assay protocols : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), incubation times (24–72 hr), and controls (DMSO vehicle vs. untreated) .

- Validate target engagement : Use techniques like SPR (surface plasmon resonance) to measure direct binding constants, reducing variability from indirect cellular readouts .

- Meta-analysis : Compare data across publications, noting differences in compound purity (HPLC traces) or salt forms (free base vs. hydrochloride) that may affect activity .

Q. What crystallographic insights are available for analogous compounds, and how can they inform formulation studies?

Methodological Answer:

- Crystal structure analysis of related thiazole-acetamide derivatives reveals:

- Planar conformations of the thiazole-pyridazine core, favoring π-π interactions in solid-state packing .

- Solvate formation (e.g., hydrate or ethanolate) impacting solubility and dissolution rates .

- Formulation strategies : Use co-crystallization with biocompatible polymers (e.g., PEG) or micronization to enhance aqueous solubility for in vivo studies .

Q. What are the methodological challenges in scaling up synthesis while maintaining enantiomeric purity?

Methodological Answer:

- Chiral resolution : Employ chiral stationary phases (CSPs) in preparative HPLC or enzymatic resolution (lipases) for stereocenter-containing intermediates .

- Asymmetric synthesis : Optimize catalytic asymmetric reactions (e.g., Sharpless epoxidation or Heck coupling) for key steps, minimizing racemization .

- Process monitoring : Use inline PAT (process analytical technology) tools like FTIR or Raman spectroscopy to track enantiomeric excess (ee) during scale-up .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.